2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
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Overview
Description
2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the pyridinyl ring. Common reagents used in the synthesis include trifluoromethyl ketones and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium azide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridinyl ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- Trifluoromethyl ketones : These compounds share the trifluoromethyl group and are known for their reactivity and applications in medicinal chemistry.
- Pyridinyl derivatives : Compounds with pyridinyl rings are widely studied for their biological activity and use in drug development .
Uniqueness
The uniqueness of 2-Propenamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
141283-53-6 |
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Molecular Formula |
C10H10F3N3O3S |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C10H10F3N3O3S/c1-3-8(17)15-7-4-6(10(11,12)13)5-14-9(7)16-20(2,18)19/h3-5H,1H2,2H3,(H,14,16)(H,15,17) |
InChI Key |
JIHXFUCHZUJGCA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C=C |
Origin of Product |
United States |
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